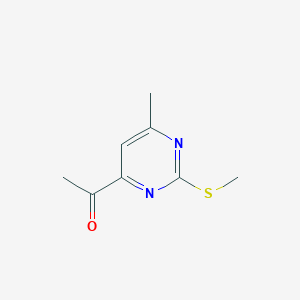
1-(6-Methyl-2-(methylthio)pyrimidin-4-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methyl-2-(methylthio)pyrimidin-4-yl)ethan-1-one is a heterocyclic compound featuring a pyrimidine ring substituted with a methylthio group at the 2-position and a methyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-2-(methylthio)pyrimidin-4-yl)ethan-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylthio-4,6-dimethylpyrimidine with ethanone derivatives in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Methyl-2-(methylthio)pyrimidin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Derivatives with different substituents replacing the methylthio group.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-(6-Methyl-2-(methylthio)pyrimidin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with enzymatic processes or bind to specific receptors. For instance, it may inhibit certain enzymes involved in cellular metabolism or signal transduction pathways, leading to its observed bioactivity .
Comparaison Avec Des Composés Similaires
1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one: Similar structure but with a phenylamino group instead of a methylthio group.
3-Methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1H-pyrazol-5-ol: Contains a pyrazole ring fused to the pyrimidine core.
Uniqueness: 1-(6-Methyl-2-(methylthio)pyrimidin-4-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methylthio group and a carbonyl group allows for diverse chemical reactivity and potential bioactivity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C8H10N2OS |
|---|---|
Poids moléculaire |
182.25 g/mol |
Nom IUPAC |
1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C8H10N2OS/c1-5-4-7(6(2)11)10-8(9-5)12-3/h4H,1-3H3 |
Clé InChI |
WWQDXXPOZYNLDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)SC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


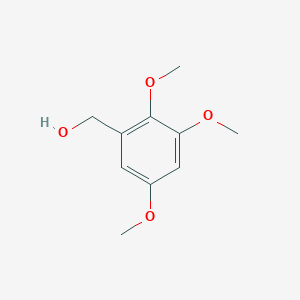
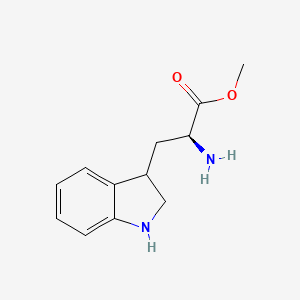

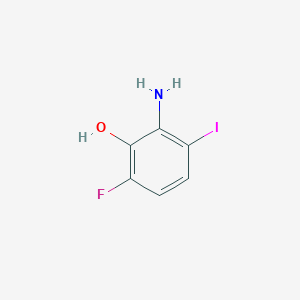

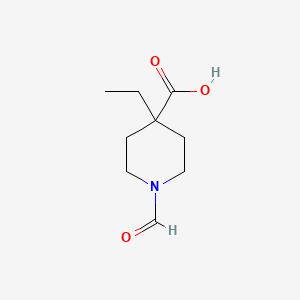
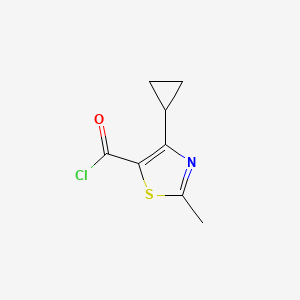

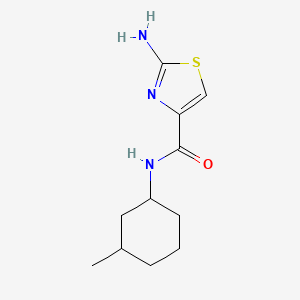
![6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12962758.png)
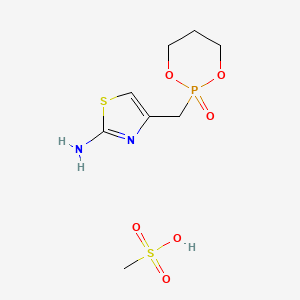
![(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B12962766.png)
![6,8-Dibromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962776.png)

